molecular formula C8H7F2N3O2 B1393250 2-(3,3-Difluoroazetidin-1-yl)-5-nitropyridine CAS No. 939376-82-6

2-(3,3-Difluoroazetidin-1-yl)-5-nitropyridine

Cat. No. B1393250
M. Wt: 215.16 g/mol
InChI Key: YSTMHIXCNQODKK-UHFFFAOYSA-N
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Patent
US08716273B2

Procedure details

A mixture of 0.367 g (2.84 mmol) of 3,3-difluoroazetidine hydrochloride, 0.3 g (1.89 mmol) of 2-chloro-5-nitropyridine and 0.41 mL (2.84 mmol) of triethylamine in 10 mL of dimethylformamide is heated overnight at 100° C. After this time, the suspension is poured into a mixture of 30 mL of water and 30 mL of ethyl acetate. The aqueous phase is separated, and then extracted with 20 mL of ethyl acetate. The organic phases are combined, washed three times with 25 mL of water, then dried over sodium sulfate and concentrated at reduced pressure. The resultant product is purified by chromatography on a silica column, eluting with dichloromethane. We thus obtain 0.34 g of the expected product in the form of a yellow solid.
Quantity
0.367 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1([F:7])[CH2:6][NH:5][CH2:4]1.Cl[C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][N:10]=1.C(N(CC)CC)C.O>CN(C)C=O.C(OCC)(=O)C>[F:2][C:3]1([F:7])[CH2:6][N:5]([C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][N:10]=2)[CH2:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
0.367 g
Type
reactant
Smiles
Cl.FC1(CNC1)F
Name
Quantity
0.3 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0.41 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated
EXTRACTION
Type
EXTRACTION
Details
extracted with 20 mL of ethyl acetate
WASH
Type
WASH
Details
washed three times with 25 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant product is purified by chromatography on a silica column
WASH
Type
WASH
Details
eluting with dichloromethane

Outcomes

Product
Name
Type
Smiles
FC1(CN(C1)C1=NC=C(C=C1)[N+](=O)[O-])F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.